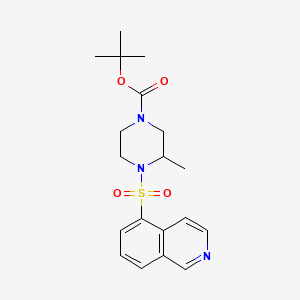
Tert-butyl 4-(isoquinoline-5-sulfonyl)-3-methylpiperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-(isoquinoline-5-sulfonyl)-3-methylpiperazine-1-carboxylate, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of oncology research. It is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the development and progression of B-cell malignancies.
Mechanism Of Action
BTK is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor (BCR) signaling, which is essential for the survival and proliferation of B-cells. Tert-butyl 4-(isoquinoline-5-sulfonyl)-3-methylpiperazine-1-carboxylate selectively binds to the active site of BTK and inhibits its enzymatic activity, thereby blocking downstream signaling pathways that promote cell survival and proliferation. This leads to the induction of apoptosis and inhibition of cell growth in B-cell malignancies.
Biochemical And Physiological Effects
Tert-butyl 4-(isoquinoline-5-sulfonyl)-3-methylpiperazine-1-carboxylate has been shown to induce apoptosis and inhibit cell growth in B-cell malignancies by blocking BCR signaling pathways. It also modulates the tumor microenvironment by reducing the production of cytokines and chemokines that support tumor growth and survival. Tert-butyl 4-(isoquinoline-5-sulfonyl)-3-methylpiperazine-1-carboxylate has a favorable pharmacokinetic profile, with high oral bioavailability and good tissue penetration. It has also demonstrated good safety and tolerability in preclinical and clinical studies.
Advantages And Limitations For Lab Experiments
Tert-butyl 4-(isoquinoline-5-sulfonyl)-3-methylpiperazine-1-carboxylate is a highly selective inhibitor of BTK, which makes it a valuable tool for studying the role of BCR signaling in B-cell malignancies. Its favorable pharmacokinetic profile and good safety profile make it a suitable candidate for preclinical and clinical studies. However, its high potency and selectivity may also limit its use in certain experimental settings, as it may interfere with other signaling pathways that are regulated by BTK.
Future Directions
There are several potential future directions for the development and application of Tert-butyl 4-(isoquinoline-5-sulfonyl)-3-methylpiperazine-1-carboxylate. One area of interest is the use of Tert-butyl 4-(isoquinoline-5-sulfonyl)-3-methylpiperazine-1-carboxylate in combination with other targeted therapies and chemotherapy drugs to enhance therapeutic efficacy and overcome drug resistance. Another area of focus is the exploration of Tert-butyl 4-(isoquinoline-5-sulfonyl)-3-methylpiperazine-1-carboxylate in other B-cell malignancies, such as Waldenström macroglobulinemia and multiple myeloma. Additionally, the development of Tert-butyl 4-(isoquinoline-5-sulfonyl)-3-methylpiperazine-1-carboxylate analogs with improved pharmacokinetic and pharmacodynamic properties may further enhance its therapeutic potential.
Synthesis Methods
The synthesis of Tert-butyl 4-(isoquinoline-5-sulfonyl)-3-methylpiperazine-1-carboxylate involves the reaction of tert-butyl 4-(4-aminopiperidin-1-yl)isoquinoline-5-sulfonate with 3-methylpiperazine-1-carboxylic acid tert-butyl ester in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like N-hydroxybenzotriazole (HOBt). The resulting product is then purified by column chromatography to obtain Tert-butyl 4-(isoquinoline-5-sulfonyl)-3-methylpiperazine-1-carboxylate in high purity and yield.
Scientific Research Applications
Tert-butyl 4-(isoquinoline-5-sulfonyl)-3-methylpiperazine-1-carboxylate has been extensively studied in preclinical models of B-cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). It has shown promising results in inhibiting the growth and survival of malignant B-cells both in vitro and in vivo. Tert-butyl 4-(isoquinoline-5-sulfonyl)-3-methylpiperazine-1-carboxylate has also been tested in combination with other targeted therapies and chemotherapy drugs, demonstrating synergistic effects and improved therapeutic outcomes.
properties
IUPAC Name |
tert-butyl 4-isoquinolin-5-ylsulfonyl-3-methylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4S/c1-14-13-21(18(23)26-19(2,3)4)10-11-22(14)27(24,25)17-7-5-6-15-12-20-9-8-16(15)17/h5-9,12,14H,10-11,13H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYSUPDFXPOJRSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1S(=O)(=O)C2=CC=CC3=C2C=CN=C3)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(isoquinolin-5-ylsulfonyl)-3-methylpiperazine-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

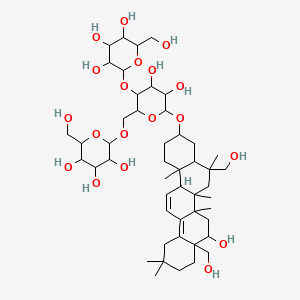
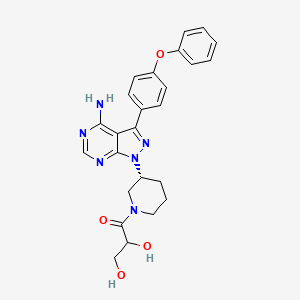
![1,4,7,10-Tetraazabicyclo[8.2.2]tetradecan-11-one](/img/no-structure.png)
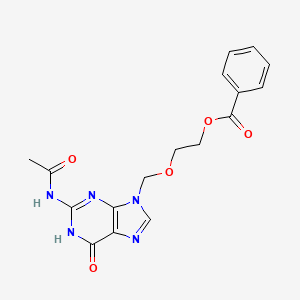
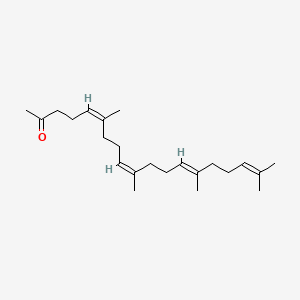

![4-(Benzyloxy)-3-[(dimethylamino)methyl]-5-methoxyindole](/img/structure/B565867.png)
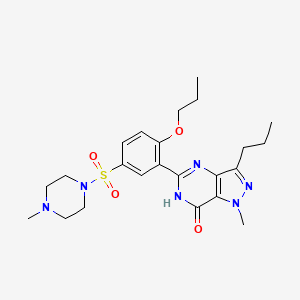
![2,8-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)-6,6,12,12-tetraoctylindeno[1,2-b]fluorene](/img/structure/B565870.png)
![1,2-Cyclopentanediol, 3-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-(propylsulfonyl)-3H-1,2,3-triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)-, (1S,2S,3R,5S)-](/img/structure/B565874.png)
![(1S,2S,3R,5S)-3-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylsulfinyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B565875.png)